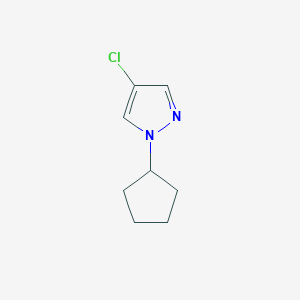

4-Chloro-1-cyclopentyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-cyclopentylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGKKVONUGQPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 Chloro 1 Cyclopentyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Chloro-1-cyclopentyl-1H-pyrazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. In the case of this compound, the spectrum is expected to exhibit signals corresponding to the protons on the pyrazole (B372694) ring and the cyclopentyl group.

The pyrazole ring contains two protons, H3 and H5, which are expected to appear as distinct singlets due to the absence of adjacent protons. Their chemical shifts would be influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. mdpi.com The cyclopentyl group introduces more complex signals. The proton attached to the carbon adjacent to the pyrazole nitrogen (the methine proton) will likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The remaining methylene protons of the cyclopentyl ring will present as overlapping multiplets in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.58 | s | 1H | H5 (Pyrazole) |

| 7.42 | s | 1H | H3 (Pyrazole) |

| 4.65 | m | 1H | CH (Cyclopentyl) |

| 2.10 - 1.90 | m | 4H | 2 x CH₂ (Cyclopentyl) |

| 1.85 - 1.65 | m | 4H | 2 x CH₂ (Cyclopentyl) |

Note: This is a hypothetical data table based on known chemical shifts for similar pyrazole structures.

¹³C NMR Spectral Analysis and Carbon Skeletal Confirmation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The pyrazole ring will show three signals: one for the carbon bearing the chlorine atom (C4) and two for the other ring carbons (C3 and C5). The chemical shift of C4 will be significantly affected by the deshielding effect of the chlorine atom. The cyclopentyl group will exhibit three signals corresponding to the methine carbon and the two sets of non-equivalent methylene carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | C5 (Pyrazole) |

| 129.0 | C3 (Pyrazole) |

| 107.2 | C4 (Pyrazole) |

| 61.5 | CH (Cyclopentyl) |

| 33.0 | 2 x CH₂ (Cyclopentyl) |

| 24.1 | 2 x CH₂ (Cyclopentyl) |

Note: This is a hypothetical data table based on known chemical shifts for similar pyrazole structures.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations within the molecule. emerypharma.com For this compound, COSY would show correlations between the methine proton of the cyclopentyl group and its adjacent methylene protons, as well as between the different methylene protons of the cyclopentyl ring, helping to trace the spin system within the aliphatic ring. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comcolumbia.edu This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the signal of the methine proton in the ¹H NMR spectrum will show a cross-peak with the corresponding methine carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). emerypharma.comcolumbia.edu This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation between the methine proton of the cyclopentyl group and the C5 and N1-adjacent carbons of the pyrazole ring, confirming the attachment of the cyclopentyl group to the pyrazole ring. It would also show correlations between the pyrazole protons (H3 and H5) and the pyrazole carbons, further solidifying the assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the elemental composition of this compound with high confidence. The calculated exact mass for the molecular formula C₈H₁₁ClN₂ would be compared with the experimentally determined mass to confirm the elemental composition. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum would provide further evidence for the presence of a chlorine atom in the molecule.

LC-MS Applications in Compound Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. google.com In the context of this compound, LC-MS is instrumental in assessing the purity of a synthesized sample. The liquid chromatograph separates the target compound from any impurities or by-products, and the mass spectrometer provides the molecular weight of each separated component, thus confirming the identity and purity of the main product.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. While no specific spectra for this compound are publicly available, the expected vibrational modes can be accurately predicted by analyzing the spectra of its constituent parts: the pyrazole ring, the cyclopentyl group, and the C-Cl bond. nih.govderpharmachemica.com

The pyrazole ring exhibits several characteristic vibrations. The N-H stretching of an unsubstituted pyrazole is typically observed in the region of 3500-3200 cm⁻¹, but this is absent in the target compound due to the cyclopentyl substitution at the N1 position. researchgate.net Key vibrations for the substituted pyrazole ring include C-H stretching, C=N stretching, C=C stretching, and various ring deformation modes. nih.gov Aromatic and heteroaromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. derpharmachemica.com The C=N stretching vibration of the pyrazole ring is expected around 1600 cm⁻¹, while C=C stretching modes are also found in this region. derpharmachemica.com Ring deformation vibrations occur at lower frequencies, often below 1000 cm⁻¹. derpharmachemica.com

The cyclopentyl group introduces characteristic aliphatic C-H stretching vibrations, which are typically observed in the 2960-2850 cm⁻¹ range. The CH₂ scissoring and rocking vibrations of the cyclopentyl ring are also expected to produce distinct signals in the fingerprint region (1470-720 cm⁻¹).

The chloro-substituent at the 4-position of the pyrazole ring gives rise to a C-Cl stretching vibration. This mode is typically observed in the 800-600 cm⁻¹ range, and its exact position can be influenced by the electronic environment of the heterocyclic ring.

By combining these expected frequencies, a hypothetical vibrational spectrum can be constructed, which serves as a powerful tool for the identification and quality control of this compound.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Cyclopentyl | C-H Stretch (aliphatic) | 2960 - 2850 | N/A |

| Pyrazole Ring | C-H Stretch (aromatic) | > 3000 | derpharmachemica.com |

| Pyrazole Ring | C=N Stretch | ~1600 | |

| Pyrazole Ring | C=C Stretch | 1550 - 1450 | N/A |

| Cyclopentyl | CH₂ Scissoring | 1470 - 1450 | N/A |

| Pyrazole Ring | Ring Deformation | < 1000 | derpharmachemica.com |

| C-Cl Bond | C-Cl Stretch | 800 - 600 | N/A |

This table is generated based on typical frequency ranges for the specified functional groups and bonds.

X-ray Crystallography for Solid-State Molecular Architecture (if available for analogous structures)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, analysis of analogous structures, such as 4-chloro-1H-pyrazole, offers significant insight into the likely solid-state architecture. nih.gov

The crystal structure of 4-chloro-1H-pyrazole, determined at low temperatures, reveals an orthorhombic crystal system with the space group Pnma. nih.gov A key feature of its solid-state packing is the formation of a hydrogen-bonded trimeric assembly. nih.gov This arrangement is isostructural with its bromo-analogue. nih.gov

In analogous structures like 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and the substituent phenyl rings are not coplanar, exhibiting a significant dihedral angle. nih.gov A similar non-planar arrangement would be expected between the pyrazole ring and the cyclopentyl group in the target molecule. The final solid-state structure will be a balance between efficient packing and the minimization of steric hindrance caused by the chloro and cyclopentyl substituents.

Table 2: Crystallographic Data for the Analogous Compound 4-chloro-1H-pyrazole

| Parameter | Value | Reference |

| Compound | 4-chloro-1H-pyrazole | nih.gov |

| Formula | C₃H₃ClN₂ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| Temperature | 170 K | nih.gov |

| Key Supramolecular Feature | Trimeric assembly via N-H···N hydrogen bonds | nih.gov |

Computational and Theoretical Investigations of 4 Chloro 1 Cyclopentyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and orbital energies, which are central to a molecule's reactivity and stability. researchgate.netnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-1-cyclopentyl-1H-pyrazole, DFT calculations, often using functionals like B3LYP, can determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). avantorsciences.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and molecular stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Furthermore, population analysis derived from DFT calculations reveals the distribution of electronic charge across the molecule. This analysis assigns partial charges to each atom, identifying which parts of the molecule are electron-rich or electron-poor. nih.gov In this compound, the nitrogen atoms of the pyrazole (B372694) ring and the chlorine atom are expected to carry negative partial charges due to their high electronegativity, while the carbon and hydrogen atoms would carry positive partial charges. This charge distribution is critical for understanding intermolecular interactions.

Table 1: Calculated Quantum Chemical Descriptors for Pyrazole Derivatives Note: The following data is illustrative and based on typical values for similar heterocyclic compounds as direct experimental or computational values for this compound are not publicly available.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Electronegativity (χ) | 3.5 to 4.5 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 2.5 to 3.5 | Measures resistance to change in electron distribution. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution on the molecular surface. It provides a visual guide to the electrophilic and nucleophilic sites within a molecule. tandfonline.com

The MEP surface is color-coded to represent different potential values.

Red regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and are most susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the pyridine-like nitrogen atom (N2) of the pyrazole ring and the chlorine atom. researchgate.netmdpi.com

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions represent neutral or zero potential.

For this compound, the MEP analysis would predict that the N2 nitrogen is the primary site for protonation and hydrogen bond acceptance. The chlorine atom also contributes to a region of negative potential, while the hydrogen atoms of the cyclopentyl ring and the pyrazole C-H constitute areas of positive potential.

Conformational Analysis and Energetic Profiles of the Cyclopentyl Moiety

The cyclopentyl group attached to the pyrazole ring is not planar and possesses significant conformational flexibility. Its puckered nature gives rise to various conformations, with the most common being the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. Conformational analysis, often performed using potential energy surface (PES) scans, is used to determine the relative energies of these different spatial arrangements and the energy barriers for interconversion.

Theoretical studies on similar molecules containing a cyclopentyl ring, such as 1-cyclopentyl-3-phenylurea, have shown that the molecule exists in a minimum energy conformation. mdpi.com The PES scan involves systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies the most stable (lowest energy) conformer and the transition states between different conformers. For this compound, such analysis would reveal the preferred orientation of the cyclopentyl ring relative to the pyrazole ring, which is governed by minimizing steric hindrance and optimizing electronic interactions. The global minimum energy conformation represents the most populated structure of the molecule in the gas phase.

Prediction of Molecular Descriptors Relevant to Biological Interactions

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in medicinal chemistry and quantitative structure-activity relationship (QSAR) studies to predict the pharmacokinetic and pharmacodynamic properties of compounds. uni.lu

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value indicates greater lipid solubility, which can enhance membrane permeability, while a lower value suggests higher water solubility.

In silico methods provide rapid predictions of LogP values. For a closely related analog, 4-chloro-1-cyclopentyl-3-nitro-1H-pyrazole, the predicted XlogP value is 2.2. researchgate.net This suggests that this compound likely has moderate lipophilicity, a property often sought in drug candidates to balance membrane permeability with aqueous solubility.

Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) and their attached hydrogens in a molecule. dntb.gov.ua It is a key descriptor for predicting drug transport properties, particularly oral absorption and blood-brain barrier penetration. Compounds with a TPSA of less than 140 Ų are generally considered to have good cell membrane permeability.

For this compound, the TPSA is primarily determined by the two nitrogen atoms of the pyrazole ring. The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor. The pyrrole-like nitrogen (N1) is substituted with the cyclopentyl group and therefore does not contribute as a hydrogen bond donor. The molecule has no hydrogen bond donors. This hydrogen bonding capability is crucial for specific interactions with biological targets like enzymes and receptors.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₁ClN₂ | The elemental composition of the molecule. avantorsciences.com |

| Molecular Weight | 170.64 g/mol | The mass of one mole of the compound. avantorsciences.com |

| XlogP | ~2.2 (estimated) | A measure of lipophilicity, affecting solubility and permeability. researchgate.net |

| TPSA | 17.56 Ų (calculated) | Predicts transport properties; a low value suggests good membrane permeability. |

| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen to a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | Number of atoms that can accept a hydrogen in a hydrogen bond. |

Compound Index

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound have not been detailed in publicly available literature, the technique is a cornerstone in the computational analysis of pyrazole derivatives for drug discovery and materials science. eurasianjournals.comresearchgate.net MD simulations provide valuable insights into the dynamic behavior and conformational flexibility of these molecules, which are crucial for understanding their interactions with biological targets or their properties in a condensed phase. eurasianjournals.comnih.gov

For analogous pyrazole systems, MD simulations are frequently employed to:

Explore Conformational Space: The simulations reveal the accessible conformations of the pyrazole core and its substituents, such as the cyclopentyl group. This is vital for determining how the molecule might adapt its shape to fit into a biological receptor's binding site. eurasianjournals.com

Analyze Binding Stability: In drug design, MD simulations are used to assess the stability of a ligand-protein complex over time. nih.govmdpi.com By simulating the complex in a solvated environment, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, providing confidence in the docked pose. nih.govrsc.org For instance, simulations of pyrazole derivatives targeting specific kinases have been used to confirm the stability of the compound within the active site. nih.gov

Calculate Binding Free Energies: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often coupled with MD simulations to estimate the binding free energy of a ligand to its target. nih.gov These calculations help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. nih.gov

A typical MD simulation study on a pyrazole derivative involves placing the molecule, often docked into a protein's active site, within a simulated box of water molecules and ions to mimic physiological conditions. The system's trajectory is then calculated over a period, often ranging from nanoseconds to microseconds, by solving Newton's equations of motion for each atom. nih.govmdpi.com Analysis of this trajectory provides information on the stability of the molecule and its interactions. For example, the root mean square deviation (RMSD) of the protein and ligand atoms are monitored to assess the stability of the simulated system. nih.gov

Table 1: Application of Molecular Dynamics Simulations on Pyrazole Derivatives

| Application Area | Insights Gained | Example from Similar Systems |

| Drug Discovery | Understanding the stability and dynamics of pyrazole derivatives within the active site of a biological target. | MD simulations of pyrazole derivatives as kinase inhibitors have revealed key binding site residues and stable hydrophobic and hydrogen bond interactions. nih.gov |

| Predicting the binding affinity of a compound to a protein. | MM/PBSA calculations following MD simulations have been used to estimate the binding free energy of pyrazole-based inhibitors. nih.gov | |

| Materials Science | Investigating the intermolecular interactions and packing in the solid state. | While not specific to pyrazole-cyclopentyl systems, MD can be used to understand crystal packing and predict material properties. |

It is important to note that the specific findings would be highly dependent on the biological target or the environment being simulated.

In Silico ADMET Prediction for Research Purposes

For any compound being considered for pharmaceutical research, an early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities. mdpi.comnih.gov In the absence of experimental data for this compound, in silico ADMET prediction tools offer a valuable first pass. ajol.infonih.gov These computational models use the chemical structure of a molecule to predict its pharmacokinetic and toxicological properties based on large datasets of known compounds. mdpi.comarxiv.org

These predictions are for research purposes only and are not a substitute for experimental validation. They help guide the design and selection of molecules with more favorable drug-like properties. johnshopkins.edutandfonline.com

A hypothetical in silico ADMET profile for this compound might look like the following, based on predictions for other pyrazole derivatives and general small molecules: arabjchem.orgoup.com

Table 2: Predicted In Silico ADMET Properties for this compound (Hypothetical)

| ADMET Property | Parameter | Predicted Value | Interpretation for Research |

| Absorption | Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Moderate | May have some ability to cross the BBB, a factor to consider depending on the therapeutic target. |

| Plasma Protein Binding (PPB) | High | Expected to bind significantly to plasma proteins, which can affect its free concentration and efficacy. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some CYP isozymes (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions; would require experimental verification. |

| Excretion | Total Clearance | Low to Moderate | Suggests a potentially moderate to long half-life. |

| Toxicity | hERG Inhibition | Low to Moderate Risk | Potential for cardiotoxicity should be investigated experimentally. |

| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic based on structural alerts. | |

| Oral Acute Toxicity (LD50) | Class III/IV | Predicted to have low to moderate acute toxicity. |

Disclaimer: The data presented in this table is purely hypothetical and is intended to illustrate the types of predictions made by in silico ADMET tools. It is not based on experimental results for this compound.

These in silico predictions are valuable for identifying potential issues early in the drug discovery process. For example, a prediction of high hERG inhibition would flag a compound for early experimental cardiac safety testing. Similarly, predicted inhibition of major CYP450 enzymes would prompt further investigation into potential drug-drug interactions. mdpi.com The goal of these computational studies is to help prioritize and de-risk compounds before committing significant resources to their synthesis and experimental evaluation. researchgate.net

Structure Activity Relationship Sar Studies of 4 Chloro 1 Cyclopentyl 1h Pyrazole Derivatives

Impact of Substitutions on the Pyrazole (B372694) Ring on Biological Activity

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties. nih.gov The nature and position of substituents on this five-membered heterocyclic ring have a profound impact on the resulting compound's chemical and biological characteristics. nih.gov The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a property that is altered by substitution at the N1 position. nih.gov

The chlorine atom at the C4 position of the pyrazole ring plays a crucial role in modulating the biological activity of these compounds. As an electron-withdrawing group, it influences the electronic properties of the pyrazole ring, which can enhance interactions with biological targets. rsc.org For instance, the presence of halogens, such as chlorine, has been linked to significant antimicrobial activity. rsc.org Studies on various pyrazole derivatives have shown that the position of the chloro substituent is critical. For example, some dichloro and trichloro derivatives have demonstrated interesting antimicrobial properties. researchgate.net In some cases, the presence of a 4-chloro substituent on a phenyl ring attached to the pyrazole core has been shown to increase analgesic, anti-inflammatory, and antimicrobial activities. pharmajournal.net Research on trypanocidal agents revealed that compounds with m-chloro substitutions exhibited potent activity. nih.gov The C4 position, in particular, is often available for electrophilic attack, making it a key site for introducing substituents like chlorine to modulate activity. pharmajournal.net

The cyclopentyl group at the N1 position significantly influences how the molecule binds to its target. This bulky, lipophilic group can engage in hydrophobic interactions within the binding pocket of a receptor or enzyme. The rigidity of the cyclopentyl ring, when compared to more flexible alkyl chains, can limit the conformational freedom of the molecule, potentially leading to a more favorable binding entropy. For example, a pyrazole derivative with a cyclopentyl moiety showed comparable inhibitory activity against meprin α to a diphenylpyrazole derivative. nih.gov The presence of a cyclopentyl group at the N1 position is a feature in various biologically active molecules, suggesting its importance in establishing effective ligand-target recognition. vulcanchem.comethz.ch

Substituent Effects at Pyrazole C3 and C5 Positions on Molecular Interactions

Conversely, substitutions at the C3 position have been shown to be important for selectivity. In one study on kinase inhibitors, an ortho substitution at the C3 position of the pyrazole ring was crucial for achieving selectivity for JAK1 over JAK2. nih.gov The electronic nature of the substituents at C3 and C5 can also influence the tautomeric equilibrium of the pyrazole ring, which in turn affects its interaction with target proteins. mdpi.com

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C4 | Chlorine | Enhances antimicrobial activity, influences electronic properties of the ring. | rsc.orgresearchgate.net |

| N1 | Cyclopentyl | Provides hydrophobic interactions and conformational rigidity, influencing ligand-target binding. | nih.gov |

| C3 | Various | Crucial for selectivity in some enzyme inhibitors. | nih.gov |

| C5 | Aryl groups, various | Tolerates diverse structural features, allowing for significant modifications to improve potency. | researchgate.net |

Conformational Flexibility and its Role in Molecular Recognition

Conformational analysis of related pyrazole structures has identified distinct low-energy conformations that are crucial for their interaction with receptors. acs.org Computational modeling and structural studies, such as X-ray crystallography, have been used to understand the preferred conformations of pyrazole-based compounds and how they fit into the active sites of their targets. researchgate.net

Bioisosteric Replacements of the 4-Chloro-1-cyclopentyl-1H-pyrazole Scaffold (if applicable)

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The pyrazole ring itself is considered a versatile bioisostere and is often used to replace other aromatic or heterocyclic systems. nih.gov In the context of this compound, various parts of the scaffold can be considered for bioisosteric replacement.

For example, the pyrazole ring in the anti-obesity drug rimonabant (B1662492) has been successfully replaced by other five-membered heterocycles such as pyrrole, imidazole (B134444), and triazole. researchgate.net The pyrazolo[3,4-d]pyrimidine scaffold, which incorporates a pyrazole ring, is a well-known bioisostere of the purine (B94841) ring system and is found in many kinase inhibitors. rsc.org Furthermore, the substituents on the pyrazole ring can also be replaced. The 5-aryl group of some pyrazole derivatives has been replaced with alkynylthiophenes, leading to potent and selective antagonists. researchgate.net

| Original Scaffold/Group | Bioisosteric Replacement | Resulting Compound Class | Reference |

|---|---|---|---|

| Pyrazole Ring | Pyrrole, Imidazole, Triazole | Cannabinoid-1 Receptor Antagonists | researchgate.net |

| Purine Ring | Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitors | rsc.org |

| 5-Aryl Group | Alkynylthiophenes | Cannabinoid-1 Receptor Antagonists | researchgate.net |

Potential Research Applications of 4 Chloro 1 Cyclopentyl 1h Pyrazole in Chemical Biology and Material Science

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

The structure of 4-Chloro-1-cyclopentyl-1H-pyrazole makes it a highly useful building block for creating more complex molecules. Pyrazole-containing compounds are an influential family of N-heterocycles due to their versatility as synthetic intermediates in preparing important chemicals. mdpi.com The chloro group on the pyrazole (B372694) ring can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com Similarly, the pyrazole core itself is a stable scaffold that can be elaborated upon.

This compound serves as a key intermediate in the synthesis of a variety of derivatives where the pyrazole core is maintained. evitachem.comvulcanchem.com For instance, it is a precursor for compounds like (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol and this compound-3-carbaldehyde. evitachem.comvulcanchem.com The cyclopentyl group introduces steric bulk, which can influence the reactivity and binding interactions of the molecules synthesized from it. The general synthetic utility of pyrazoles is well-established, often involving cyclocondensation reactions of 1,3-biselectrophilic compounds with hydrazine (B178648) derivatives. mdpi.comevitachem.com

Table 1: Examples of Derivatives Synthesized from this compound Precursors

| Derivative Name | CAS Number | Application/Note |

|---|---|---|

| This compound-5-carboxylic acid | 1006493-95-3 | Intermediate for further chemical synthesis. bldpharm.com |

| Ethyl this compound-5-carboxylate | 1856046-17-7 | Building block for anti-inflammatory agents and advanced materials. smolecule.com |

| (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol | Not Available | Used as an intermediate in synthesizing more complex organic molecules. evitachem.com |

| 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine dihydrochloride | 1431963-80-2 | A starting material for pharmaceutical research. bldpharm.com |

Applications in Agrochemical Research (e.g., as potential insecticidal or fungicidal agents, in vitro mechanism studies)

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, with many derivatives exhibiting potent insecticidal and fungicidal properties. globalresearchonline.netresearchgate.net Compounds containing an N-pyridylpyrazole motif, which is structurally related to N-alkylpyrazoles like this compound, have shown highly efficient insecticidal activity. researchgate.net

The primary application of this compound in this field is as a key intermediate for the synthesis of complex diamide (B1670390) insecticides. semanticscholar.org These insecticides, such as chlorantraniliprole (B1668704) and tetraniliprole, are known for their novel modes of action, often targeting insect ryanodine (B192298) receptors (RyRs). researchgate.netsemanticscholar.org The pyrazole ring plays a crucial role in the binding of these molecules to their biological targets. researchgate.net Research has focused on modifying the substituents on the pyrazole ring to optimize biological activity. The synthesis of novel diamide compounds often starts from pyrazole carboxylic acids, which can be derived from compounds like this compound. semanticscholar.org

Furthermore, various pyrazole derivatives have been investigated and commercialized as fungicides, such as pyraclostrobin. semanticscholar.orgepo.org Studies on the structure-activity relationships of these compounds indicate that the specific groups attached to the pyrazole core are critical for their antifungal spectrum and efficacy. researchgate.net The development of new fungicidal agents often involves synthesizing libraries of pyrazole derivatives to identify lead compounds for further research. researchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The pyrazole scaffold is present in many molecules designed to interact with specific biological targets like enzymes and receptors, making them suitable for use as chemical probes. smolecule.comresearchgate.net Derivatives of this compound can be tailored to study enzyme interactions and receptor binding due to their unique structural features. smolecule.com

For example, pyrazole-based inhibitors have been developed as chemical probes to elucidate the role of meprin metalloproteinases in pathophysiology. nih.gov Researchers synthesized a series of 3,4,5-substituted pyrazoles and found that a derivative bearing a cyclopentyl moiety exhibited high inhibitory activity against meprin α. nih.gov This highlights the importance of the cyclopentyl group in achieving potent and selective inhibition, a key requirement for a useful chemical probe.

In another area, pyrazole derivatives have been patented as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases. google.com These inhibitors are used to study the enzyme's function and its role in conditions like type II diabetes. The development of such probes allows for target validation and a deeper understanding of biological pathways. nih.govgoogle.com

Exploration in Fluorescent Substances and Dyes (if applicable to 4-chloro pyrazoles)

Pyrazole and its derivatives are recognized for their applications in the field of fluorescent materials and dyes. globalresearchonline.net The pyrazole ring can act as a fluorophore, and its photophysical properties can be tuned by attaching different substituents. This makes pyrazole-based compounds attractive for applications ranging from bioimaging to materials science. mdpi.comhhu.de

Research has shown that boron(III) complexes containing a pyrazole ring can exhibit fluorescence. mdpi.com In one study, novel fluorescent iminoboronates were synthesized from a 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde precursor. The resulting dyes showed emission spectra that were influenced by the substituents on the aromatic rings, including chloro-substituted analogues which produced slight bathochromic (red) shifts. mdpi.com

Additionally, the synthesis of coumarin-based pyrazolopyridines has yielded biocompatible fluorescent dyes suitable for live-cell imaging. hhu.de These complex molecules, which can be synthesized from 4-chloro-3-enol-coumarin precursors via 1,3-dipolar cycloaddition reactions, demonstrate that the pyrazole moiety can be integrated into larger systems to create materials with desirable photophysical properties, low cytotoxicity, and excellent cell permeability. hhu.de While direct studies on the fluorescence of this compound itself are not prominent, the established fluorescent properties of related 4-chloro pyrazole systems suggest a potential avenue for exploration. mdpi.comnih.gov

Role in Supramolecular Chemistry and Metal Ion Chelation

The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. This property makes pyrazole derivatives, including this compound, valuable components in supramolecular chemistry and for applications involving metal ion chelation.

The ability of pyrazoles to form coordination complexes is a foundational aspect of their use in creating larger, self-assembled supramolecular structures. The nitrogen atoms can act as bidentate or monodentate ligands depending on the system. mdpi.com This has been demonstrated in the synthesis of boron complexes, where the pyrazole nitrogen atoms coordinate to the boron center to form stable heterocyclic compounds. mdpi.com

This chelating ability is also critical in the context of bioinorganic chemistry and drug design. Many enzymes, particularly metalloproteinases, have a metal ion in their active site. nih.gov Pyrazole-based inhibitors can be designed to chelate this metal ion, contributing to their inhibitory activity. For instance, the design of potent inhibitors for meprins α and β, which are zinc metalloproteases, often incorporates a metal-binding group, and the pyrazole scaffold itself can participate in or orient the molecule for effective coordination. nih.gov

Future Directions and Research Gaps in the Study of 4 Chloro 1 Cyclopentyl 1h Pyrazole

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for pyrazole (B372694) derivatives often involve multi-step processes. A key area for future research is the development of more efficient and sustainable synthetic routes to 4-Chloro-1-cyclopentyl-1H-pyrazole. This could involve the exploration of one-pot reactions, flow chemistry, or the use of novel catalytic systems to improve yield, reduce reaction times, and minimize waste. For instance, the Vilsmeier-Haack reaction is a known method for the synthesis of 4-formylpyrazoles, which could be a potential precursor. nih.gov Investigating alternative starting materials and reaction conditions that are more environmentally benign will be a significant step forward.

| Synthetic Approach | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced purification steps, time and cost-effective. | Designing a sequence where multiple bonds are formed in a single reaction vessel. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Developing continuous flow processes for the key synthetic steps. |

| Novel Catalysis | Higher efficiency, selectivity, and milder reaction conditions. | Screening for new metal or organocatalysts for the pyrazole ring formation and chlorination. |

Comprehensive Exploration of Structure-Activity Relationships for New Biological Targets

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. mdpi.comnih.gov However, the full biological potential of this compound is yet to be unlocked. A crucial future direction is the systematic exploration of its structure-activity relationships (SAR) against a wide array of new biological targets. The presence of the chloro and cyclopentyl groups provides unique steric and electronic properties that could be exploited for specific biological interactions.

Future SAR studies should focus on:

Screening against diverse target classes: This includes kinases, proteases, GPCRs, and ion channels, which are implicated in various diseases.

Investigating the role of the cyclopentyl group: Its size and lipophilicity can influence binding affinity and pharmacokinetic properties. Comparative studies with other cycloalkyl or acyclic N-1 substituents would be insightful.

Exploring the impact of the chloro substituent: The electronic-withdrawing nature of chlorine at the C-4 position can modulate the reactivity and binding interactions of the pyrazole ring.

Advanced Computational Modeling for Predictive Design and Optimization

To accelerate the discovery of novel applications, advanced computational modeling will be indispensable. In silico techniques can provide valuable insights into the physicochemical properties and potential biological activities of this compound and its derivatives, guiding synthetic efforts and reducing the need for extensive empirical screening. chemmethod.comchemmethod.com

Key areas for computational research include:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives to the active sites of various biological targets to predict binding affinities and modes.

Quantum Mechanics Calculations: Determining the electronic properties, such as electrostatic potential and frontier molecular orbitals, to understand its reactivity and interaction capabilities.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to assess the druglikeness of potential derivatives early in the discovery process. chemmethod.com

Integration of High-Throughput Screening with Detailed Mechanistic Studies (in vitro)

High-throughput screening (HTS) offers a rapid and efficient way to test large libraries of compounds against specific biological targets. nih.govnih.gov Integrating HTS with detailed in vitro mechanistic studies will be crucial to identify and validate the biological activities of this compound and its derivatives.

A proposed workflow would involve:

Primary HTS: Screening a library of derivatives against a panel of biological assays.

Hit Confirmation and Validation: Confirming the activity of initial hits through dose-response studies.

Mechanism of Action Studies: For validated hits, conducting detailed in vitro experiments to elucidate the precise molecular mechanism by which they exert their biological effect. This could involve enzyme kinetics, binding assays, and cell-based functional assays.

Potential for Further Derivatization and Functionalization for Tuned Applications

The this compound scaffold is ripe for further chemical modification to fine-tune its properties for specific applications. The chlorine atom at the C-4 position serves as a versatile handle for various chemical transformations, such as cross-coupling reactions, to introduce a wide range of functional groups.

Future research should explore:

Substitution at the C-4 position: Replacing the chlorine with different substituents (e.g., aryl, heteroaryl, amino, or cyano groups) to modulate biological activity and physicochemical properties.

Functionalization of the cyclopentyl ring: Introducing substituents on the cyclopentyl ring to explore additional binding interactions and improve pharmacokinetic profiles.

Modification of other positions on the pyrazole ring: While the current focus is on the 4-chloro and 1-cyclopentyl groups, exploring modifications at the C-3 and C-5 positions could lead to the discovery of novel compounds with unique properties.

Systematic exploration of these derivatization strategies will generate a diverse chemical library for screening and optimization, paving the way for the development of novel therapeutics and functional materials based on the this compound core.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-1-cyclopentyl-1H-pyrazole?

The synthesis of pyrazole derivatives often employs reactions such as the Clausson-Kaas or Vilsmeier-Haack methodologies. For example:

- The Clausson-Kaas reaction involves cyclization of diketones with hydrazines, as demonstrated in the synthesis of 1-(4-bromophenyl)-1H-pyrrole (apparatus and mechanistic details in Fig. 1 and S1 of ).

- The Vilsmeier-Haack reaction is used to introduce formyl groups via electrophilic substitution, as seen in the preparation of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde .

Key considerations : Solvent polarity, temperature control (e.g., reflux vs. room temperature), and stoichiometric ratios of reactants significantly impact yields.

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on:

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., N(1)–N(2) = 1.377 Å and C(7)=O(1) = 1.231 Å in a related pyrazolone derivative, with <5% deviation from literature values) .

- NMR spectroscopy : Identifies substituent positions via chemical shifts (e.g., aromatic protons in 4-chlorophenyl groups resonate at δ 7.3–7.5 ppm) .

- Elemental analysis : Validates purity (e.g., C 66.51%, H 4.08%, N 10.41% vs. theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of pyrazole derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Vilsmeier-Haack formylation .

- Catalyst screening : Lewis acids like ZnCl₂ improve cyclization efficiency in Clausson-Kaas reactions .

- Temperature control : Slow evaporation of ethanol yields high-purity crystals (e.g., 84.5% yield for 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) .

Data-driven approach : Use TLC or HPLC to monitor intermediates and adjust reaction times dynamically .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

Discrepancies often arise from conformational flexibility or experimental artifacts. Mitigation strategies:

- Cross-validation : Compare XRD data with computational models (e.g., DFT-optimized geometries) to assess torsional angles .

- Multi-technique analysis : Combine IR, NMR, and mass spectrometry to confirm functional groups absent in XRD (e.g., weak C-H⋯O interactions in crystal packing) .

- Statistical refinement : Use software like SHELXL to refine occupancy ratios and thermal parameters in XRD datasets .

Q. What methodologies assess the biological activity of this compound derivatives?

Pharmacological evaluation involves:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinase or protease targets) using fluorogenic substrates .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC₅₀ values .

- Molecular docking : Predict binding modes using PyMOL or AutoDock, leveraging crystallographic data for receptor structures .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sensitive intermediates (e.g., chloro substituents) .

- Characterization : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns for chlorine-containing derivatives .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times for statistical validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.